molecular formula C8H6S2 B032781 2,2'-Bithiophene CAS No. 492-97-7

2,2'-Bithiophene

Cat. No. B032781
M. Wt: 166.3 g/mol
InChI Key: OHZAHWOAMVVGEL-UHFFFAOYSA-N
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Patent
US08618298B2

Procedure details

Gringard reagent 2-thiophenylmanesium bromide was prepared from 60 g of 2-bromothiophene (0.368 mole) and magnesium (9.7 g, 0.404 mole). Magnesium was slowly added to a mixture of 2-bromothiophene (50 g, 0.307 mole), Ni(dppp)Cl2 (1.66 g, 3 mmol) in 150 mL dry ether at 0° C. The mixture was warmed to RT for 20 h before being quenched by diluted HCl. The aqueous layer was extracted with ether and all organic layers were combined. The solvent was evaporated after drying over MgSO4. The crude liquid product was redistilled under reduced pressure to afford 40 g (80%) of a low melting solid of the tilled compound. Mp 32-33° C. 1H-NMR (300 MHz, CDCl3) δ 7.19 (dd, 4H), 7.04 (t, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1.66 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Mg]>CCOCC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1 |^1:15,31|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
9.7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.66 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched by diluted HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The crude liquid product was redistilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 40 g (80%) of a low melting solid of the tilled compound

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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